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Compound of Interest

(5-methoxy-1H-indol-2-
Compound Name:
yl)methanol

Cat. No.: B1337150

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for (5-methoxy-1H-
indol-2-yl)methanol is limited. This guide provides a predicted spectroscopic profile based on
the analysis of closely related and structurally analogous compounds. The experimental
protocols described are generalized procedures common for the synthesis and characterization
of indole derivatives.

Introduction

(5-methoxy-1H-indol-2-yl)methanol is a derivative of the indole scaffold, a core heterocyclic
motif present in a vast array of biologically active compounds and natural products. The
methoxy substituent at the 5-position and the methanol group at the 2-position significantly
influence the molecule's electronic properties, reactivity, and potential for intermolecular
interactions, making it a molecule of interest in medicinal chemistry and materials science. This
technical guide presents a comprehensive overview of the predicted spectroscopic
characteristics of (5-methoxy-1H-indol-2-yl)methanol, alongside generalized experimental
protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (5-methoxy-1H-indol-2-
yl)methanol. These predictions are derived from established principles of spectroscopy and
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comparative analysis of structurally similar compounds, including 5-methoxy-1H-indole, 5-
methoxy-1H-indole-2-carboxylic acid, and other 2-substituted-5-methoxyindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (5-methoxy-1H-indol-2-yl)methanol Solvent: DMSO-de

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~10.8-11.2 brs 1H N1-H (indole)
~7.15 d 1H C7-H
~6.95 d 1H C4-H
~6.65 dd 1H C6-H
~6.20 S 1H C3-H
~5.10 t 1H -CH20H
~4.55 d 2H -CH20H
~3.75 S 3H -OCHs

Table 2: Predicted 3C NMR Data for (5-methoxy-1H-indol-2-yl)methanol Solvent: DMSO-ds
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Chemical Shift (6, ppm) Assignment
~153.5 C5
~138.0 Cc2
~131.0 C7a
~128.0 C3a
~111.5 Cc7
~111.0 Cc4
~101.0 C6
~99.5 C3
~58.0 -CH20H
~55.0 -OCHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (5-methoxy-1H-indol-2-yl)methanol

Wavenumber (cm—?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3300 Medium N-H stretch (indole)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic)
~1620, 1480 Medium-Strong C=C stretch (aromatic ring)
~1220 Strong C-O stretch (aryl ether)
~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of (5-methoxy-1H-indol-2-yl)methanol (Molecular
Weight: 177.20 g/mol ) is expected to show a prominent molecular ion peak (M+*).

Table 4: Predicted Key Fragments in Mass Spectrum

m/z Predicted Fragment
177 [M]*

160 [M - OHJ*

146 [M - CH20H]*

131 [M - CH20H - CHs]*

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and spectroscopic
characterization of (5-methoxy-1H-indol-2-yl)methanol is not readily available in the cited
literature, a generalized approach based on common organic chemistry techniques can be
proposed.

Synthesis

A plausible synthetic route could involve the reduction of 5-methoxy-1H-indole-2-carboxylic acid
or its corresponding ester using a suitable reducing agent like lithium aluminum hydride
(LiAIH4) in an anhydrous ether solvent.

Spectroscopic Characterization

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated
dimethyl sulfoxide (DMSO-de).

o Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o The residual solvent peak of DMSO-des (*H: ~2.50 ppm; 13C: ~39.52 ppm) can be used as
an internal reference.[1]
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e Infrared (IR) Spectroscopy:

o Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a
Fourier Transform Infrared (FTIR) spectrometer.

o Place a small amount of the solid sample directly on the ATR crystal.
o Scan over a range of 4000-400 cm™1,
e Mass Spectrometry (MS):
o Obtain a low-resolution mass spectrum using an electron ionization (El) source.

o For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source
coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm
the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized
organic compound using various spectroscopic techniques.
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Caption: Generalized workflow for the synthesis, purification, and spectroscopic
characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. scs.illinois.edu [scs.illinois.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of (5-methoxy-1H-indol-2-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337150#spectroscopic-data-nmr-ir-ms-of-5-
methoxy-1h-indol-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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